1-o-octadecyl-2-o-benzyl-sn-glycerol
Overview
Description
1-o-octadecyl-2-o-benzyl-sn-glycerol is a complex organic compound with the molecular formula C27H46O3. This compound is characterized by its long alkyl chain and the presence of both phenyl and propanol groups. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-o-octadecyl-2-o-benzyl-sn-glycerol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 1-propanol with octadecyl bromide, followed by the introduction of the phenylmethoxy group through a Williamson ether synthesis. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
1-o-octadecyl-2-o-benzyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-o-octadecyl-2-o-benzyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Research into drug delivery systems often utilizes this compound to enhance the solubility and bioavailability of hydrophobic drugs.
Mechanism of Action
The mechanism of action of 1-o-octadecyl-2-o-benzyl-sn-glycerol involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing various cellular processes. The phenylmethoxy group may also interact with aromatic amino acids in proteins, further modulating their activity .
Comparison with Similar Compounds
1-o-octadecyl-2-o-benzyl-sn-glycerol can be compared with other similar compounds such as:
1-Propanol, 3-(octadecyloxy)-: Lacks the phenylmethoxy group, making it less effective in interacting with aromatic amino acids.
1-Propanol, 3-(phenylmethoxy)-: Lacks the long alkyl chain, reducing its ability to integrate into lipid bilayers.
Octadecanol: A simpler compound with only the long alkyl chain, used primarily as an emollient in cosmetics.
These comparisons highlight the unique combination of functional groups in this compound, which confer its distinctive properties and applications.
Properties
IUPAC Name |
(2S)-3-octadecoxy-2-phenylmethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIFKOIVNVRTPE-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468491 | |
Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80707-93-3 | |
Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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